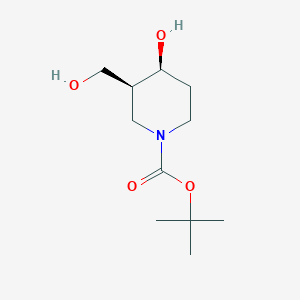
Benzenesulfonic acid, 4,4',4'',4'''-methanetetrayltetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis-, also known as tetrakis(4-sulfophenyl)methane, is an organosulfur compound with the molecular formula C25H20O12S4. This compound is characterized by the presence of four benzenesulfonic acid groups attached to a central methane carbon atom. It is a white crystalline solid that is soluble in water and ethanol, making it a versatile compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzene with sulfur trioxide in the presence of fuming sulfuric acid (oleum). This process introduces sulfonic acid groups (-SO3H) into the benzene ring, resulting in the formation of benzenesulfonic acid derivatives .
Industrial Production Methods
Industrial production of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- follows similar synthetic routes but on a larger scale. The process involves the controlled sulfonation of benzene using sulfur trioxide and fuming sulfuric acid under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:
Oxidation: The sulfonic acid groups can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonic esters or sulfonyl hydrides.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfonic esters, sulfonyl hydrides.
Substitution: Nitrated, halogenated, and alkylated benzene derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including esterification and alkylation.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, detergents, and surfactants
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- involves its ability to act as a strong acid and a sulfonating agent. The sulfonic acid groups (-SO3H) can donate protons (H+) in aqueous solutions, making the compound highly acidic. Additionally, the sulfonic acid groups can participate in sulfonation reactions, introducing sulfonic acid groups into other organic molecules. This property is exploited in various chemical synthesis processes .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid with a single sulfonic acid group attached to a benzene ring.
p-Toluenesulfonic acid: A derivative of benzenesulfonic acid with a methyl group attached to the benzene ring.
Sulfanilic acid: An aromatic sulfonic acid with an amino group attached to the benzene ring
Uniqueness
Benzenesulfonic acid, 4,4’,4’‘,4’‘’-methanetetrayltetrakis- is unique due to the presence of four sulfonic acid groups attached to a central methane carbon atom. This structure imparts distinct chemical properties, such as increased acidity and multiple reactive sites for chemical reactions, making it more versatile compared to simpler sulfonic acids .
Properties
IUPAC Name |
4-[tris(4-sulfophenyl)methyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O12S4/c26-38(27,28)21-9-1-17(2-10-21)25(18-3-11-22(12-4-18)39(29,30)31,19-5-13-23(14-6-19)40(32,33)34)20-7-15-24(16-8-20)41(35,36)37/h1-16H,(H,26,27,28)(H,29,30,31)(H,32,33,34)(H,35,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMECWQMVXSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)S(=O)(=O)O)(C3=CC=C(C=C3)S(=O)(=O)O)C4=CC=C(C=C4)S(=O)(=O)O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O12S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Bromo-5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B8219166.png)



![9-[1,1'-Biphenyl]-3-yl-3,3'-bi-9H-carbazole](/img/structure/B8219198.png)






![2H-Tetrazole, 5-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-](/img/structure/B8219260.png)


